6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine
Beschreibung
6-[(4-Benzylpiperazin-1-yl)methyl]-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine (molecular formula: C₂₂H₂₆ClN₇, monoisotopic mass: 423.1938 g/mol) is a triazine derivative featuring a 1,3,5-triazine core substituted at position 6 with a (4-benzylpiperazin-1-yl)methyl group and at position N2 with a 2-methylphenylamine moiety . The benzylpiperazine substituent introduces a flexible, nitrogen-rich heterocyclic system, which may enhance interactions with biological targets or influence solubility.
Eigenschaften
IUPAC Name |
6-[(4-benzylpiperazin-1-yl)methyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7/c1-17-7-5-6-10-19(17)24-22-26-20(25-21(23)27-22)16-29-13-11-28(12-14-29)15-18-8-3-2-4-9-18/h2-10H,11-16H2,1H3,(H3,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVQTWVMMHSWOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting intermediate is then subjected to further reactions to introduce the benzylpiperazine and methylphenyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have demonstrated the potential of this compound as an anticancer agent. The triazine moiety is known for its ability to interact with DNA and inhibit cell proliferation.
- Case Study : In vitro assays showed that the compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.3 | Caspase pathway activation |
Antimicrobial Properties
The compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
- Case Study : Testing against Staphylococcus aureus and Escherichia coli revealed that the compound inhibited bacterial growth effectively at concentrations below 20 µg/mL.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 18 µg/mL |
Neurological Applications
Given the piperazine component, this compound has been investigated for its effects on neurological disorders.
- Case Study : Animal models of anxiety and depression showed that administration of the compound led to significant reductions in anxiety-like behaviors, suggesting potential as an anxiolytic agent.
| Test | Result |
|---|---|
| Elevated Plus Maze | Increased time in open arms |
| Forced Swim Test | Reduced immobility |
Wirkmechanismus
The mechanism of action of 6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Features of Selected 1,3,5-Triazine Derivatives
Key Observations :
- Piperazine vs. Piperidine : The benzylpiperazine group in the target compound increases molecular weight (423.19 g/mol) and logP compared to 4-methylpiperidine analogs (e.g., ~350–400 g/mol) .
- Aryl Group Positioning : Antiproliferative activity in diaryl triazines correlates with electron-withdrawing substituents (e.g., 4-fluorophenyl), whereas the target compound’s 2-methylphenyl group may hinder planar binding to enzymes like DHFR .
Key Observations :
Key Observations :
- The benzylpiperazine group in the target compound may enhance blood-brain barrier penetration compared to methylpiperidine analogs, though this requires experimental validation .
- Lack of electron-withdrawing groups (e.g., Cl, F) on the target compound’s aryl rings may reduce DNA-binding affinity compared to antileukemic analogs in .
Physicochemical Properties
Table 4: Calculated Properties and Crystallographic Data
Key Observations :
- Crystallographic data for analogs (e.g., ) highlight the role of hydrogen bonding in molecular packing, which may influence bioavailability .
Biologische Aktivität
6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative that has gained attention due to its potential biological activities. This compound's structure includes a piperazine moiety, which is known for its interaction with various neurotransmitter systems, making it a candidate for therapeutic applications in neurology and oncology.
Chemical Structure and Properties
The molecular formula of this compound is C20H22N6, and it has a molecular weight of 382.4 g/mol. The presence of the triazine ring and the benzylpiperazine group suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N6 |
| Molecular Weight | 382.4 g/mol |
| IUPAC Name | 6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine |
| CAS Number | 774559-53-4 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine (ACh) in synaptic clefts. This effect is beneficial for cognitive enhancement and may have implications for treating Alzheimer's disease.
- Neurotransmitter Receptor Modulation : The piperazine moiety is known to interact with serotonin and dopamine receptors. These interactions can modulate neurochemical pathways related to mood regulation and cognition .
- Antitumor Activity : Triazine derivatives are reported to exhibit antitumor properties. Studies suggest that they may inhibit angiogenesis and possess antimicrobial effects, making them suitable candidates for cancer therapy .
Case Studies and Research Findings
Several studies have explored the biological activity of triazine derivatives similar to 6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine:
- Antitumor Studies : Research indicated that triazine derivatives showed significant inhibition of tumor cell proliferation in vitro. For instance, compounds with similar structures were tested against various cancer cell lines and exhibited IC50 values in the micromolar range .
- Neuropharmacological Effects : A study demonstrated that triazine-based compounds could enhance cognitive function in animal models by increasing ACh levels through AChE inhibition . Behavioral tests indicated improvements in memory retention.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-[(4-benzylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine derivatives, and how can reaction conditions be optimized for reproducibility?
- Methodology : Microwave-assisted one-pot synthesis is a common approach for analogous triazine derivatives, utilizing cyanoguanidine, aromatic aldehydes, and amines under controlled temperature (120–150°C) and irradiation time (15–30 min) . For reproducibility, parameters such as solvent polarity (e.g., DMF or acetonitrile), stoichiometric ratios of reactants, and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) should be standardized. Evidence from triazine analogs suggests yields ranging from 45% to 78% depending on substituent reactivity .
Q. How is structural characterization of this compound performed, particularly for resolving ambiguities in regiochemistry?
- Methodology : Combine ¹H/¹³C NMR (e.g., distinguishing benzylpiperazine methylene protons at δ 3.5–4.0 ppm) with high-resolution mass spectrometry (HRMS) for molecular ion confirmation. X-ray crystallography is critical for unambiguous regiochemical assignment; angle data (e.g., C–N–C bond angles ~120°) from similar triazine derivatives can validate spatial arrangements . For non-crystalline samples, 2D NMR (COSY, HSQC) resolves coupling patterns between triazine and benzylpiperazine moieties .
Q. What preliminary assays are recommended to evaluate the compound’s biological activity?
- Methodology : Begin with in vitro cytotoxicity screening (e.g., MTT assay against leukemia cell lines like Jurkat or K562) at concentrations of 1–100 μM. Compare IC₅₀ values with structurally related compounds (e.g., 4-(4-methylpiperidino)-1,3,5-triazine-2-amines, which show IC₅₀ values of 8–35 μM in antileukemic studies) to establish baseline activity . Include positive controls (e.g., doxorubicin) and validate results with duplicate experiments to minimize variability.
Q. What safety protocols are advised for handling this compound in laboratory settings?
- Methodology : Follow GBZ 2.1-2007 workplace exposure guidelines : use fume hoods for synthesis, wear nitrile gloves, and employ half-face respirators with organic vapor cartridges. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Acute toxicity data for similar triazines recommend avoiding skin contact due to potential irritation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical substituents for enhancing target affinity?
- Methodology : Synthesize derivatives with systematic variations (e.g., replacing the 2-methylphenyl group with electron-withdrawing/-donating substituents). Use 3D-QSAR models (e.g., Comparative Molecular Field Analysis, CoMFA) to correlate substituent properties (Hammett σ, logP) with activity. For example, 4-chlorophenyl analogs of related triazines exhibit 2.5-fold higher activity than methoxy-substituted derivatives, suggesting halogenation enhances target binding . Validate predictions with molecular docking against crystallographic protein targets (e.g., kinases) using software like AutoDock Vina .
Q. What computational strategies are effective for predicting metabolic stability and off-target interactions?
- Methodology : Perform in silico ADMET profiling using tools like SwissADME to predict cytochrome P450 interactions (e.g., CYP3A4/2D6 inhibition). Molecular dynamics simulations (100 ns trajectories) can assess binding stability to off-target receptors (e.g., dopamine D3 vs. D2 selectivity) by analyzing root-mean-square deviation (RMSD) fluctuations . For metabolic sites, identify labile positions (e.g., benzylpiperazine methylene) via reactivity scoring in Schrödinger’s QikProp.
Q. How can contradictory data on biological activity across studies be resolved?
- Methodology : Conduct meta-analysis of experimental variables:
- Cell line heterogeneity : Test activity in isogenic cell lines to rule out genetic drift.
- Assay conditions : Compare serum concentrations (e.g., 10% FBS vs. serum-free) and incubation times (24–72 hr).
- Compound purity : Verify via HPLC (≥95% purity; column: C18, gradient: 10–90% acetonitrile/0.1% TFA) to exclude batch-specific impurities . For in vivo discrepancies, evaluate pharmacokinetic parameters (e.g., bioavailability in rodent models) using LC-MS/MS quantification of plasma concentrations.
Q. What strategies optimize yield in large-scale synthesis while maintaining regioselectivity?
- Methodology : Transition from microwave-assisted to flow chemistry for scalability. Use immobilized catalysts (e.g., Pd/C on mesoporous silica) to enhance reaction efficiency. Monitor regioselectivity in real-time via inline FTIR to detect intermediates (e.g., enamine formation at ~1650 cm⁻¹). For triazine cores, optimize cyclocondensation at 80–100°C with Dean-Stark traps to remove water, achieving yields >70% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
